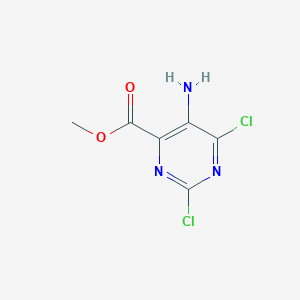

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Übersicht

Beschreibung

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (MDPC) is a compound that has been studied extensively for its potential applications in scientific research. It is an organochlorine compound that belongs to the class of pyrimidine-4-carboxylates, and is a derivative of the pyrimidine family. MDPC has a wide range of applications in scientific research due to its unique properties and chemical structure.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

A significant application involves the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. One study describes the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids through reactions involving 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. These derivatives possess fungicidal properties, highlighting their potential in agricultural applications (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Antiviral Activity

Another study focuses on the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, starting from 2-amino-4,6-dichloropyrimidine. One of the synthesized compounds, known as carbovir, has emerged as a potent and selective anti-HIV agent, demonstrating the compound's relevance in developing antiretroviral therapies (Vince & Hua, 1990).

Novel Heterocyclic Systems

Research into the palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids led to the synthesis of densely substituted derivatives. This includes the development of a novel heterocyclic system – 1,3,4,6-tetraazadibenzo[cd,f]azulene, showcasing the utility of Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in synthesizing complex molecules with potential biological activities (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Biological Applications

Further studies demonstrate the synthesis of novel pyrido and thieno pyrimidine derivatives, indicating the broad applicability of Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in creating compounds with potential biological and therapeutic applications. For instance, certain derivatives have been identified as inhibitors of immune-activated nitric oxide production, suggesting anti-inflammatory properties (Jansa et al., 2014).

Eigenschaften

IUPAC Name |

methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKZBDOQIWZNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

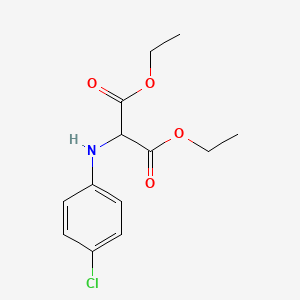

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291861 | |

| Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

CAS RN |

502184-51-2 | |

| Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)